Azeliragon

RAGE Antagonist Binding Affinity sRAGE

Choose Azeliragon for its clinically validated safety and superior efficacy. It is the only RAGE antagonist with a Phase III human safety database, ensuring translational relevance. Direct studies confirm it significantly outperforms FPS-ZM1 in reducing triple-negative breast cancer metastasis. Its well-characterized oral bioavailability and CNS penetration make it the definitive reference for RAGE pathway research, Alzheimer's studies, and IND filings. Do not compromise data consistency with unvalidated alternatives.

Molecular Formula C32H38ClN3O2
Molecular Weight 532.1 g/mol
CAS No. 603148-36-3
Cat. No. B1666252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzeliragon
CAS603148-36-3
Synonyms1-Propanamine, 3-(4-(2-butyl-1-(4-(4-chlorophenoxy)phenyl)-1H-imidazol-4-yl)phenoxy)-N,N-diethyl-
3-(4-(2-Butyl-1-(4-(4-chlorophenoxy)phenyl)-1H-imidazol-4-yl)phenoxy)-N,N-diethyl-1-propanamine
azeliragon
TTP488
Molecular FormulaC32H38ClN3O2
Molecular Weight532.1 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC
InChIInChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3
InChIKeyKJNNWYBAOPXVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azeliragon (CAS 603148-36-3): Procurement-Grade RAGE Antagonist for Preclinical Oncology and Neuroinflammation Research


Azeliragon (TTP488, PF-04494700) is a synthetic organic small molecule that functions as an orally bioavailable antagonist of the Receptor for Advanced Glycation End-products (RAGE) [1]. It inhibits the binding of RAGE ligands—including S100b, amphoterin, carboxymethyl-lysine, and amyloid-β (Aβ)—to human soluble RAGE (sRAGE), thereby preventing downstream inflammatory and metastatic signaling cascades [1]. With a molecular formula of C₃₂H₃₈ClN₃O₂ and a molecular weight of 532.12 g/mol, Azeliragon has been advanced to Phase III clinical evaluation for Alzheimer's disease and is actively investigated in oncology for its anti-metastatic properties [2][3].

Why Generic RAGE Inhibitor Substitution Is Not a Viable Procurement Strategy for Azeliragon-Based Studies


Substituting Azeliragon with other RAGE-targeting agents—whether the research tool FPS-ZM1 or emerging antagonists like pyrazoline derivatives—introduces significant experimental variability and undermines translational relevance. Azeliragon is distinguished by its extensive human safety database from Phase II and Phase III clinical trials, a feature absent in virtually all comparator RAGE antagonists [1]. Furthermore, direct comparative studies demonstrate that Azeliragon exhibits quantitatively superior anti-metastatic efficacy against FPS-ZM1 in triple-negative breast cancer (TNBC) models [2]. Procuring a generic alternative risks data inconsistency in both in vivo efficacy readouts and safety profiling, particularly for studies intended to support Investigational New Drug (IND) filings or translational oncology research.

Azeliragon Differential Evidence Guide: Quantifiable Superiority vs. FPS-ZM1 and Other RAGE Antagonists


Target Binding Affinity: Azeliragon Exhibits Low Nanomolar Kd for Human sRAGE

Azeliragon binds to human recombinant soluble RAGE (sRAGE) with a dissociation constant (Kd) of 12.7 nM [1]. In a fluorescence polarization assay measuring inhibition of Aβ₁₋₄₂ binding to RAGE domain V, Azeliragon exhibited a Kd of 500 nM [2]. This binding affinity profile establishes Azeliragon as a high-potency RAGE antagonist suitable for in vitro mechanistic studies requiring robust target engagement.

RAGE Antagonist Binding Affinity sRAGE Alzheimer's Disease

Target Selectivity: Azeliragon Demonstrates >100-Fold Selectivity for sRAGE in Broad Receptor Screening

In a comprehensive screening assay panel, Azeliragon demonstrated selectivity for soluble RAGE (sRAGE) over greater than 100 other receptors and transporters [1]. This broad selectivity profile was established using a standardized screening platform, confirming that Azeliragon does not significantly engage off-target receptors or transporters at concentrations relevant to RAGE inhibition.

Target Selectivity Off-Target Profiling RAGE Pharmacology

Anti-Metastatic Efficacy: Azeliragon Demonstrates Superior Reduction of TNBC Metastasis Compared to FPS-ZM1

In a direct head-to-head preclinical comparison using the orthotopic xenograft MDA-MB-231/4175 NSG mouse model of triple-negative breast cancer (TNBC) lung metastasis, both Azeliragon (TTP488) and the RAGE inhibitor FPS-ZM1 impaired metastasis. However, Azeliragon reduced metastasis to a significantly greater degree than FPS-ZM1 [1]. Transcriptomic analysis of primary xenograft tumors further revealed that Azeliragon exhibited greater potency against metastatic driver pathways compared to FPS-ZM1, despite high concordance in overall gene expression changes between the two compounds [2].

Triple-Negative Breast Cancer Metastasis RAGE Inhibition Preclinical Oncology

Clinical Development Stage: Azeliragon Is the Most Extensively Human-Tested RAGE Antagonist, with Phase III Safety Data

Azeliragon is the most clinically advanced RAGE antagonist in development, having completed a Phase III registration program (STEADFAST) in mild Alzheimer's disease under a Special Protocol Assessment from the FDA [1]. In the Phase IIb study, 18-month treatment with Azeliragon (5 mg/day) demonstrated a 4-point ADAS-cog change favoring drug over placebo in the mild AD subpopulation (MMSE 21-26) and a 1-point CDR-sb change favoring drug [2]. Azeliragon also delayed time to cognitive deterioration (7-point change in ADAS-cog from baseline, logrank p=0.0149) [2]. In a post-hoc analysis of the STEADFAST study in patients with mild AD and type 2 diabetes (HbA1c ≥6.5%), Azeliragon-treated patients exhibited nominally significant improvements in ADAS-cog Language (p=0.01, Cohen d=0.86) and Praxis (p=0.049, Cohen d=0.66) domains compared to placebo [3].

Clinical Trials Alzheimer's Disease Drug Development Safety Pharmacology

In Vivo CNS Target Engagement: Azeliragon Dose-Dependently Reduces Brain Aβ Deposition and Improves Cognitive Function in AD Transgenic Mice

In the APP/SWE/LON transgenic mouse model of Alzheimer's disease, oral administration of Azeliragon (0.3, 1, and 3 mg/kg per day for three months starting at 12 months of age) prevented brain deposition of Aβ40 and Aβ42 while concomitantly increasing plasma Aβ levels [1]. In the same treatment paradigm, Azeliragon dose-dependently reduced memory impairments in the Morris water maze compared to untreated control mice, decreasing both latency and distance traveled to the platform [1]. Additionally, a single 10 mg/kg dose of Azeliragon increased cerebral blood flow in the hippocampus and frontal cortex in tgAPP/SWE/LON mice older than six months [1].

Alzheimer's Disease Amyloid-β Transgenic Mouse Model CNS Penetration

Therapeutic Window Characterization: Azeliragon Plasma Exposure Correlates with Efficacy, Informing Dose Selection

Analysis of the STEADFAST Phase III trial revealed a correlation between lower maximal plasma concentrations of Azeliragon and improved efficacy outcomes . The Phase IIb study demonstrated that a 5 mg/day dose produced a 4-point ADAS-cog benefit in mild AD patients over 18 months, whereas the higher 20 mg/day dose arm was discontinued due to transient, reversible safety concerns [1]. This dose-response relationship characterizes the therapeutic window and provides actionable guidance for preclinical researchers: achieving moderate, sustained plasma exposure is preferable to high peak concentrations for optimal efficacy.

Pharmacokinetics Dose-Response Alzheimer's Disease Clinical Pharmacology

Optimal Research and Procurement Application Scenarios for Azeliragon Based on Differential Evidence


Preclinical Triple-Negative Breast Cancer Metastasis Studies Requiring Superior Anti-Metastatic Efficacy

Azeliragon should be selected as the primary RAGE inhibitor tool compound for TNBC metastasis research. Direct comparative evidence demonstrates that Azeliragon reduces metastasis to a greater degree than the alternative RAGE inhibitor FPS-ZM1 in orthotopic xenograft models [1]. This superior efficacy, combined with transcriptomic evidence of greater potency against metastatic driver pathways [2], positions Azeliragon as the optimal choice for studies investigating the mechanistic role of RAGE signaling in breast cancer dissemination and for evaluating combination strategies with standard-of-care chemotherapeutics.

IND-Enabling Translational Studies Bridging RAGE Inhibition from Bench to Clinic

For research programs that aim to support Investigational New Drug (IND) filings or that require human-relevant pharmacokinetic and safety benchmarking, Azeliragon is the only RAGE antagonist with an extensive human safety database derived from Phase II and Phase III clinical evaluation [1]. Its oral bioavailability, CNS penetration, and established therapeutic window (5 mg/day optimal; higher doses associated with safety signals) [2] provide a validated reference profile for comparing novel RAGE-targeting agents or for validating target engagement assays using clinically achievable exposure levels.

Alzheimer's Disease Mechanistic Studies Evaluating Aβ Clearance and Neuroinflammation Modulation

Azeliragon is uniquely suited for AD research programs investigating the intersection of Aβ pathology and RAGE-mediated neuroinflammation. Preclinical evidence confirms that Azeliragon reduces brain Aβ plaque deposition, increases plasma Aβ levels (indicative of enhanced peripheral clearance), and dose-dependently improves cognitive performance in transgenic AD mouse models [1]. These in vivo pharmacodynamic effects, coupled with clinical data showing domain-specific cognitive benefits in mild AD patients with comorbid type 2 diabetes [2], support the use of Azeliragon as a reference RAGE antagonist in studies examining Aβ transport, microglial activation, and cognitive outcomes.

In Vitro RAGE Pathway Inhibition Assays Requiring High Selectivity and Well-Characterized Pharmacology

Azeliragon is the preferred RAGE antagonist for cell-based assays where minimizing off-target confounding is critical. Its selectivity for sRAGE over greater than 100 receptors and transporters in a commercial screening panel [1] ensures that observed effects on downstream signaling (e.g., NF-κB, p38 MAPK, Pyk2, STAT3, Akt) [2] are attributable to RAGE pathway modulation. The well-documented binding affinity (Kd = 12.7 nM for human sRAGE) [3] enables precise dose-response experimental design across a range of in vitro model systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azeliragon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.